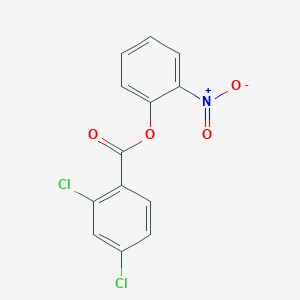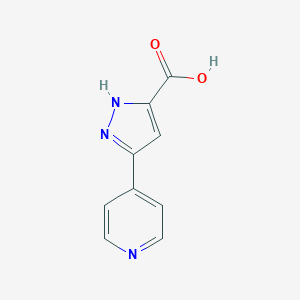
2-Nitrophenyl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrophenyl 2,4-dichlorobenzoate (NDPB) is a widely used compound in scientific research due to its unique properties. It is a nitrophenyl ester that is synthesized through a simple reaction between 2-nitrophenol and 2,4-dichlorobenzoic acid. The structure of NDPB makes it an ideal candidate for use in various biochemical and physiological experiments.
Mechanism of Action
2-Nitrophenyl 2,4-dichlorobenzoate inhibits carboxylesterases by irreversibly binding to the active site of the enzyme. This prevents the enzyme from carrying out its normal function of hydrolyzing ester bonds. As a result, the metabolism of drugs and xenobiotics is inhibited, leading to an increase in their bioavailability and potential toxicity.
Biochemical and Physiological Effects:
2-Nitrophenyl 2,4-dichlorobenzoate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the bioavailability of various drugs by inhibiting their metabolism. It has also been shown to increase the toxicity of certain drugs by preventing their metabolism and elimination from the body. Additionally, 2-Nitrophenyl 2,4-dichlorobenzoate has been shown to have anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Nitrophenyl 2,4-dichlorobenzoate is its potency as a carboxylesterase inhibitor. This makes it a valuable tool for studying the role of carboxylesterases in drug metabolism and toxicity. However, 2-Nitrophenyl 2,4-dichlorobenzoate has some limitations as well. It is highly reactive and can bind irreversibly to proteins, making it difficult to use in certain experiments. Additionally, 2-Nitrophenyl 2,4-dichlorobenzoate has been shown to have some toxicity in vivo, which can limit its use in animal studies.
Future Directions
There are several future directions for research on 2-Nitrophenyl 2,4-dichlorobenzoate. One area of interest is the development of more selective carboxylesterase inhibitors that can be used in vivo without causing toxicity. Additionally, 2-Nitrophenyl 2,4-dichlorobenzoate could be used to study the role of carboxylesterases in various diseases, such as cancer and neurodegenerative disorders. Finally, 2-Nitrophenyl 2,4-dichlorobenzoate could be used to investigate the pharmacokinetics and pharmacodynamics of new drugs in development.
In conclusion, 2-Nitrophenyl 2,4-dichlorobenzoate is a valuable tool in scientific research due to its unique properties as a carboxylesterase inhibitor. It has been used to investigate the role of carboxylesterases in drug metabolism and toxicity, as well as the pharmacokinetics and pharmacodynamics of various drugs. While 2-Nitrophenyl 2,4-dichlorobenzoate has some limitations, it remains an important compound for use in biochemical and physiological experiments.
Synthesis Methods
The synthesis of 2-Nitrophenyl 2,4-dichlorobenzoate is a simple one-step reaction that involves the condensation of 2-nitrophenol and 2,4-dichlorobenzoic acid in the presence of a catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol and is typically completed within a few hours. The resulting product is a yellow crystalline powder that is highly soluble in organic solvents.
Scientific Research Applications
2-Nitrophenyl 2,4-dichlorobenzoate is widely used in scientific research due to its unique properties. It is a potent inhibitor of carboxylesterases, which are enzymes that are involved in the metabolism of various drugs and xenobiotics. 2-Nitrophenyl 2,4-dichlorobenzoate has been used to study the role of carboxylesterases in drug metabolism and toxicity. It has also been used to investigate the pharmacokinetics and pharmacodynamics of various drugs.
properties
CAS RN |
7510-12-5 |
|---|---|
Product Name |
2-Nitrophenyl 2,4-dichlorobenzoate |
Molecular Formula |
C13H7Cl2NO4 |
Molecular Weight |
312.1 g/mol |
IUPAC Name |
(2-nitrophenyl) 2,4-dichlorobenzoate |
InChI |
InChI=1S/C13H7Cl2NO4/c14-8-5-6-9(10(15)7-8)13(17)20-12-4-2-1-3-11(12)16(18)19/h1-7H |
InChI Key |
MBXOPIVTHZMABE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Other CAS RN |
7510-12-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(4-Chlorophenyl)sulfanyl]propan-1-amine](/img/structure/B185559.png)



![[2-(1-Azepanylmethyl)phenyl]methanol](/img/structure/B185563.png)

![4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B185569.png)


![N-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B185573.png)


